
Ethyl 1-(3-aminopropyl)indazole-5-carboxylate
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Overview
Description
1-(3-Aminopropyl)-5-ethoxycarbonylindazole is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of an aminopropyl group at the 1-position and an ethoxycarbonyl group at the 5-position of the indazole ring
Preparation Methods
The synthesis of 1-(3-Aminopropyl)-5-ethoxycarbonylindazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate precursors, such as hydrazines and ortho-substituted aromatic compounds.
Introduction of the Aminopropyl Group: The aminopropyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the aminopropyl moiety.
Ethoxycarbonylation: The ethoxycarbonyl group can be introduced through esterification reactions, typically involving the reaction of the indazole derivative with ethyl chloroformate in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(3-Aminopropyl)-5-ethoxycarbonylindazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Ester Hydrolysis: The ethoxycarbonyl group can undergo hydrolysis in the presence of acids or bases, leading to the formation of the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-(3-Aminopropyl)-5-ethoxycarbonylindazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of biological processes and pathways, particularly those involving indazole derivatives.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development targeting specific diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Aminopropyl)-5-ethoxycarbonylindazole involves its interaction with specific molecular targets and pathways. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the indazole core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(3-Aminopropyl)-5-ethoxycarbonylindazole can be compared with other similar compounds, such as:
1-(3-Aminopropyl)imidazole: This compound has a similar aminopropyl group but differs in the core structure, which is an imidazole instead of an indazole.
1-(3-Aminopropyl)-1H-indole: This compound also contains an aminopropyl group but has an indole core instead of an indazole core.
1-(3-Aminopropyl)piperazine: This compound features an aminopropyl group attached to a piperazine ring, differing significantly in structure and properties.
The uniqueness of 1-(3-Aminopropyl)-5-ethoxycarbonylindazole lies in its specific functional groups and indazole core, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H17N3O2 |
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Molecular Weight |
247.29 g/mol |
IUPAC Name |
ethyl 1-(3-aminopropyl)indazole-5-carboxylate |
InChI |
InChI=1S/C13H17N3O2/c1-2-18-13(17)10-4-5-12-11(8-10)9-15-16(12)7-3-6-14/h4-5,8-9H,2-3,6-7,14H2,1H3 |
InChI Key |
IATWVJIVOHIRTP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(N=C2)CCCN |
Origin of Product |
United States |
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